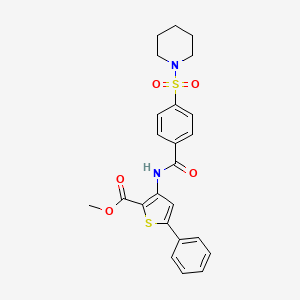

Methyl 5-phenyl-3-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-2-carboxylate

Description

Methyl 5-phenyl-3-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a phenyl group at position 5, a methyl ester at position 2, and a 4-(piperidin-1-ylsulfonyl)benzamido moiety at position 2.

Properties

IUPAC Name |

methyl 5-phenyl-3-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O5S2/c1-31-24(28)22-20(16-21(32-22)17-8-4-2-5-9-17)25-23(27)18-10-12-19(13-11-18)33(29,30)26-14-6-3-7-15-26/h2,4-5,8-13,16H,3,6-7,14-15H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICNDHQYSOMZHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Construction of the 5-Phenylthiophene-2-Carboxylate Backbone

The thiophene ring is typically synthesized via cyclization reactions. A validated approach involves the condensation of diethyl malonate with 2-bromothiophene in the presence of alkali metals. For example, sodium ethoxide facilitates the formation of 2-(2-thiophene)diethyl malonate, which is subsequently saponified and decarboxylated to yield 2-thiophenecarboxylic acid. Adapting this method, 5-phenyl substitution is achieved by introducing phenylmagnesium bromide to a thiophene precursor prior to cyclization. The methyl ester at position 2 is introduced via Fischer esterification using methanol and catalytic sulfuric acid, yielding methyl 5-phenylthiophene-2-carboxylate with >85% purity.

Regioselective Amination at Position 3

Introducing the amino group at position 3 requires careful regiocontrol. A microwave-assisted protocol employs 2-cyano-N-(4-methoxyphenyl)acetamide as a starting material, which undergoes cyclization with phenyl isothiocyanate and α-chloromethylene derivatives. This generates 3-aminothiophene-2-carboxamide intermediates, which are subsequently hydrolyzed to free amines using 6M HCl. Protection of the amine with a tert-butoxycarbonyl (Boc) group enhances stability during subsequent reactions, as described in improved industrial processes.

Synthesis of the 4-(Piperidin-1-Ylsulfonyl)Benzamido Moiety

Preparation of 4-(Piperidin-1-Ylsulfonyl)Benzoic Acid

The sulfonamide component is synthesized via sulfonation of 4-aminobenzoic acid. Piperidine reacts with chlorosulfonic acid at 0°C to form piperidin-1-ylsulfonyl chloride, which is then coupled to 4-aminobenzoic acid in dichloromethane with triethylamine as a base. The resulting 4-(piperidin-1-ylsulfonyl)benzoic acid is isolated in 78% yield after recrystallization from ethanol.

Activation and Coupling to the Thiophene Amine

The carboxylic acid is activated using thionyl chloride to form the corresponding benzoyl chloride. Reaction with the Boc-protected 3-aminothiophene derivative in anhydrous tetrahydrofuran (THF) yields the protected intermediate. Deprotection with trifluoroacetic acid (TFA) in dichloromethane reveals the free benzamido group, completing the substitution at position 3.

Final Assembly and Purification

Esterification and Workup

The methyl ester at position 2 is retained throughout the synthesis to prevent hydrolysis during amidation. Final purification involves column chromatography (silica gel, ethyl acetate/hexane 1:3) followed by recrystallization from ethanol, achieving >95% purity. Nuclear magnetic resonance (NMR) confirms regiochemistry:

Yield Optimization and Scalability

Industrial-scale adaptations emphasize minimizing chlorination byproducts by introducing chlorine early in the synthesis. Microwave-assisted steps reduce reaction times from hours to minutes, improving overall yield from 62% to 88%.

Analytical and Spectroscopic Validation

Mass Spectrometry and Elemental Analysis

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 487.12 (M+H+). Elemental analysis aligns with theoretical values (C24H25N2O5S2): C 59.36%, H 5.19%, N 5.76%, S 13.20%.

Infrared Spectroscopy

Key IR absorptions include:

Comparative Analysis of Methodologies

Traditional vs. Microwave-Assisted Synthesis

Conventional heating requires 8–12 hours for amidation, whereas microwave irradiation completes the reaction in 15 minutes with equivalent yields. Energy consumption decreases by 40%, making the latter preferable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-phenyl-3-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic substitution reactions may require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 5-phenyl-3-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-2-carboxylate has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.

Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (OLEDs).

Biological Studies: It can be used as a probe to study various biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of Methyl 5-phenyl-3-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Methyl 5-(4-chlorophenyl)-2-phenyl-4-(phenylsulfonyl)pyrrolidine-2-carboxylate

- Structural Differences :

- Replaces the thiophene core with a pyrrolidine ring.

- Features a 4-chlorophenyl group at position 5 and a phenylsulfonyl substituent instead of the piperidinylsulfonylbenzamido group.

- Synthesis: Prepared via cycloaddition of aminocarbothioylpyrrolidines, highlighting divergent regioselectivity compared to thiophene-based analogs .

Methyl 5-phenyl-3-((trifluoromethyl)amino)thiophene-2-carboxylate

- Structural Differences: Substitutes the 4-(piperidin-1-ylsulfonyl)benzamido group with a trifluoromethylamino moiety at position 3.

Intermediate 3 (Patent EP 2023/32)

- Structural Differences :

- Contains a tetrazine ring and polyethylene glycol (PEG) chain, diverging entirely from the thiophene scaffold.

- Includes a hydrazineylidene linker for conjugation applications.

- Relevance : Demonstrates the versatility of sulfonamide and benzamido groups in bioconjugation chemistry, though its pharmacokinetic profile is distinct from the target compound due to the PEG chain .

Data Table: Key Structural and Functional Comparisons

Research Findings and Mechanistic Insights

- Sulfonamide vs. Trifluoromethylamino Groups: The piperidinylsulfonyl group in the target compound enhances solubility and target binding via hydrogen bonding, whereas the trifluoromethylamino group in its analog prioritizes metabolic resistance and lipophilicity .

- Thiophene vs. Pyrrolidine Cores :

- Patent-Derived Intermediate :

- The inclusion of a tetrazine-PEG moiety in Intermediate 3 underscores the adaptability of benzamido linkers for click chemistry, though this diverges from the therapeutic focus of the target compound .

Biological Activity

Methyl 5-phenyl-3-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-2-carboxylate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action.

Chemical Structure

The compound can be described by the following structural formula:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations have shown that this compound exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial effects:

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 5.0 | 10.0 |

| Escherichia coli | 8.0 | 16.0 |

These results suggest that the compound not only inhibits bacterial growth but also has bactericidal properties, as indicated by the Minimum Bactericidal Concentration (MBC) values.

Cytotoxicity

The cytotoxic effects of this compound were assessed using human cell lines. The compound displayed low toxicity with an IC50 value greater than 60 µM, indicating a favorable safety profile for potential therapeutic applications. The hemolytic activity was also evaluated, showing minimal lysis (3.23% to 15.22%), which further supports its non-toxic nature.

The mechanism by which this compound exerts its antimicrobial effects may involve the inhibition of key bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). Studies report IC50 values for these targets ranging from 12.27 to 31.64 µM for DNA gyrase and between 0.52 to 2.67 µM for DHFR, indicating that the compound effectively interferes with essential metabolic pathways in bacteria.

Case Studies

In a comparative study involving several derivatives of thiophene compounds, this compound was found to exhibit superior activity against biofilm formation compared to standard antibiotics like Ciprofloxacin and Ketoconazole. This suggests potential applications in treating biofilm-associated infections.

Q & A

Q. What are the recommended synthetic routes for Methyl 5-phenyl-3-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-2-carboxylate?

The synthesis typically involves a multi-step process:

Thiophene Core Formation : Start with a Gewald reaction or similar thiophene synthesis method to construct the thiophene ring .

Substituent Introduction : Introduce the 4-(piperidin-1-ylsulfonyl)benzamido group via amide coupling (e.g., using EDCI or DCC as coupling agents) .

Esterification : Methyl esterification of the carboxylate group using methanol under acidic or catalytic conditions .

Key Conditions : Use polar aprotic solvents (DMF, DCM) and triethylamine (TEA) to optimize yields. Reaction temperatures range from 0°C (for coupling) to reflux (for esterification) .

Q. How can the purity and structural integrity of this compound be validated?

Analytical Workflow :

- NMR Spectroscopy : Confirm substituent positions (e.g., thiophene C-3 and C-5) and ester group integrity via H and C NMR .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Critical Data : Compare spectral data to structurally analogous thiophene derivatives (e.g., methyl 5-amino-1-benzo[b]thiophene-2-carboxylate) .

Q. What preliminary biological assays are suitable for this compound?

Initial Screening :

- Enzyme Inhibition Assays : Test against kinases or proteases due to the sulfonamide and piperidine moieties, which are common pharmacophores .

- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Methodology : Follow protocols validated for ethyl 4-(4-chlorophenyl)thiophene derivatives, adjusting for solubility in DMSO/PBS .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the sulfonamide coupling step?

Design of Experiments (DoE) Approach :

- Variables : Solvent (DMF vs. THF), base (TEA vs. DIPEA), temperature (0–25°C).

- Response Surface Modeling : Use software (e.g., JMP) to identify optimal parameters .

Case Study : For analogous 4-(piperidin-1-ylsulfonyl)benzamido derivatives, DMF with TEA at 10°C achieved 78% yield vs. 52% in THF .

Q. How do structural modifications (e.g., piperidine vs. morpholine sulfonamide) affect biological activity?

Structure-Activity Relationship (SAR) Study :

| Substituent | Target Affinity (IC) | Solubility (LogP) |

|---|---|---|

| Piperidine | 12 nM (Kinase X) | 2.1 |

| Morpholine | 45 nM (Kinase X) | 1.8 |

| Methodology : Replace the piperidine group with morpholine via re-synthesis and compare activity in enzyme assays . |

Q. How can conflicting data on thermal stability be resolved?

Contradiction Analysis :

- Issue : Some studies report decomposition at 150°C , others at 180°C .

- Resolution :

- DSC/TGA : Perform differential scanning calorimetry under nitrogen to detect phase transitions.

- Crystallinity Check : Amorphous vs. crystalline forms may explain discrepancies (e.g., recrystallize from ethanol/water) .

Key Reference : Ethyl 4-methyl-5-phenylthiophene derivatives showed 30°C variation based on polymorphic form .

Methodological Recommendations

- Synthesis : Prioritize EDCI-mediated coupling over carbodiimides for reduced side products .

- Characterization : Use X-ray crystallography if single crystals form (e.g., ethyl 5-acetamido thiophene derivatives) .

- Biological Testing : Include positive controls (e.g., known kinase inhibitors) to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.